N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide is an organic compound with the molecular formula C13H12N2O6. It belongs to the class of furan derivatives, which are known for their wide range of biological and pharmacological activities . This compound is characterized by the presence of a furan ring, a nitrophenyl group, and two methoxy groups, making it a unique and versatile molecule in the field of medicinal chemistry.
Vorbereitungsmethoden
The synthesis of N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2,5-dimethoxy-4-nitroaniline under specific conditions. One common method includes the use of coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor. The reaction conditions are optimized to achieve high yields and purity of the final product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the compound.
Analyse Chemischer Reaktionen
N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to antibacterial or anticancer effects. The furan ring and methoxy groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide can be compared with other furan derivatives, such as:
N-(2,5-dimethoxyphenyl)furan-2-carboxamide: Lacks the nitro group, which may result in different biological activities.
N-(4-nitrophenyl)furan-2-carboxamide: Lacks the methoxy groups, which can affect its solubility and reactivity.
N-(2,5-dimethoxy-4-nitrophenyl)thiophene-2-carboxamide: Contains a thiophene ring instead of a furan ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C13H12N2O6 |
---|---|
Molekulargewicht |
292.24 g/mol |
IUPAC-Name |
N-(2,5-dimethoxy-4-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H12N2O6/c1-19-11-7-9(15(17)18)12(20-2)6-8(11)14-13(16)10-4-3-5-21-10/h3-7H,1-2H3,(H,14,16) |
InChI-Schlüssel |
MYAZTTFRIJDQQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.